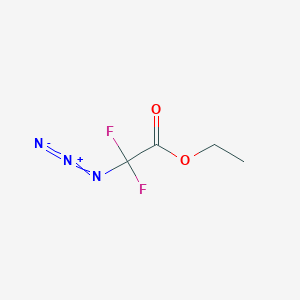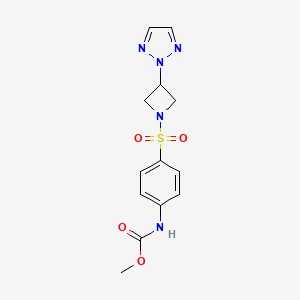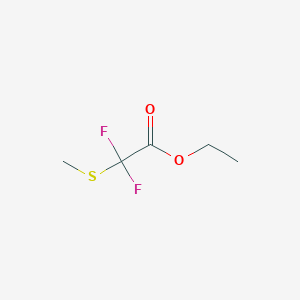
Ethyl 2-azido-2,2-difluoroacetate
Descripción general
Descripción
Ethyl 2-azido-2,2-difluoroacetate, also known as Ethyl difluoroazidoacetate, is a fluoroalkyl azide reagent . It is active in copper-catalyzed azide-alkyne cycloaddition (click reaction). This reagent allows the unique functionality to afford the transformation of amine substrates to their amide analog, followed by the subsequent click reaction to form amide-triazole functionalities .
Molecular Structure Analysis
The empirical formula of Ethyl 2-azido-2,2-difluoroacetate is C4H5F2N3O2 . Its molecular weight is 165.10 . The SMILES string representation of the molecule is O=C(OCC)C(N=[N+]=[N-])(F)F .Chemical Reactions Analysis
Ethyl 2-azido-2,2-difluoroacetate is a fluoroalkyl azide reagent that is active in copper-catalyzed azide-alkyne cycloaddition (click reaction). This reagent allows the unique functionality to afford the transformation of amine substrates to their amide analog, followed by the subsequent click reaction to form amide-triazole functionalities .Aplicaciones Científicas De Investigación
Click Chemistry and Bioconjugation
Ethyl difluoroazidoacetate is a valuable reagent in copper-catalyzed azide-alkyne cycloaddition (click chemistry). This reaction allows the efficient coupling of azides and alkynes to form triazole linkages. Researchers use this method for bioconjugation, labeling biomolecules, and creating functionalized materials. The unique feature of ethyl difluoroazidoacetate lies in its ability to transform amine substrates into their amide analogs, followed by the click reaction to form amide-triazole functionalities .
Synthesis of Pyrazolo-Pyrimidine Derivatives
Researchers use ethyl difluoroazidoacetate as a precursor in the synthesis of pyrazolo-pyrimidine derivatives. These heterocyclic compounds have applications in medicinal chemistry, particularly as kinase inhibitors and potential anticancer agents .
Fluorinated Click Reactions in Polymer Science
Polymer chemists employ ethyl difluoroazidoacetate to create functionalized polymers. By incorporating this reagent into polymer chains, they can introduce specific chemical handles for subsequent reactions. Fluorinated polymers find use in coatings, adhesives, and materials with tailored properties.
Mecanismo De Acción
Target of Action
Ethyl 2-azido-2,2-difluoroacetate is a fluoroalkyl azide reagent . Its primary targets are amine substrates . These substrates play a crucial role in various biological processes, including neurotransmission and protein synthesis.
Mode of Action
This compound interacts with its targets through a process known as the copper-catalyzed azide-alkyne cycloaddition (click reaction) . This reaction allows the unique functionality to afford the transformation of amine substrates to their amide analog .
Result of Action
As a result of its action, Ethyl 2-azido-2,2-difluoroacetate enables the transformation of amine substrates to their amide analog . This transformation results in the formation of amide-triazole functionalities . The molecular and cellular effects of this transformation would depend on the specific roles and functions of these amide-triazole functionalities in the cell.
Direcciones Futuras
A research paper titled “Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis” discusses the potential of fluoroalkyl azide reagents like Ethyl 2-azido-2,2-difluoroacetate . The paper suggests that these reagents are promising biocatalysts for applications in synthetic chemistry and bioremediation of fluorochemicals .
Propiedades
IUPAC Name |
ethyl 2-azido-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3O2/c1-2-11-3(10)4(5,6)8-9-7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISKRTIGSBFIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(N=[N+]=[N-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-azido-2,2-difluoroacetate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2414191.png)
![2-[4-(3-Methoxyphenyl)piperazino]quinoxaline](/img/structure/B2414192.png)
![N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B2414193.png)

![N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2414196.png)
![N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2414198.png)


![[3-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2414203.png)


